![molecular formula C16H17N3O B2541072 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone CAS No. 903475-61-6](/img/structure/B2541072.png)
1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone
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Overview
Description
The molecule “1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone” is a complex organic compound. It contains a 3,4-dihydroisoquinoline group, which is a type of isoquinoline, a nitrogen-containing heterocycle . It also contains a 4-methylpyrimidine group, which is a type of pyrimidine, another nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For example, the synthesis of N-substituted 3,4-dihydroisoquinolin-1(2H)-ones involves a base-mediated ring closure followed by N-deprotection and N-alkylation .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR), electrospray ionization mass spectrometry (ESI-MS), and nuclear magnetic resonance (NMR) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar groups can affect the compound’s solubility in water and other solvents. The presence of aromatic rings can affect the compound’s stability and reactivity .Scientific Research Applications
Antioomycete Activity in Plant Disease Management
The natural scaffold of 3,4-dihydroisoquinolin-1(2H)-one has been harnessed for plant disease management. Researchers synthesized 59 derivatives of this scaffold using the Castagnoli–Cushman reaction. Among these derivatives, compound I23 demonstrated remarkable antioomycete activity against the phytopathogen Pythium recalcitrans. Its in vitro potency (with an EC50 value of 14 μM) surpassed that of the commercial fungicide hymexazol. Additionally, I23 exhibited significant in vivo preventive efficacy. Mechanistic studies suggested that I23 disrupts the biological membrane systems of P. recalcitrans .
Antitumor and Antioxidant Properties
Quinazolin-4(1H)-ones, structurally related to 3,4-dihydroisoquinolin-1(2H)-one, have been investigated for their antitumor and antioxidant activities. These compounds hold promise as potential therapeutic agents in cancer treatment and oxidative stress management .
Inhibition of Aldo-Keto Reductase AKR1C3
The compound 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid emerged as a highly potent (low nM) and isoform-selective (1500-fold) inhibitor of aldo-keto reductase AKR1C3. This enzyme is of interest in both breast and prostate cancer research .
Antibacterial and Antifungal Properties
A series of 2-aryl-3,4-dihydroisoquinolin-2-iums, designed by introducing benzoic acid and phenol pharmacophores, displayed antifungal activity. Compounds 2, 4, 5, 7, and 8 exhibited strong inhibition rates against Alternaria alternata, while 2, 3, 7, 8, 14, 15, and 23 showed potent activities against Colletotrichum lunata. Compound 8 stood out with excellent activity against Pyricularia oryzae .
5-Hydroxytryptamine (5-HT) Receptor Ligand
Given its structural resemblance to quinazolin-4(1H)-ones, this compound may interact with 5-HT receptors. Research into its effects on serotonin signaling could reveal novel therapeutic avenues.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpyrimidin-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-11-15(12(2)20)9-17-16(18-11)19-8-7-13-5-3-4-6-14(13)10-19/h3-6,9H,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIWFZHRCVKVIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone |
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